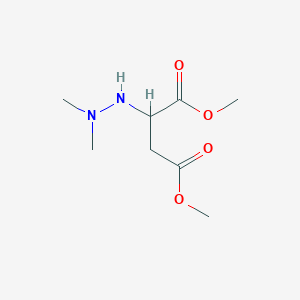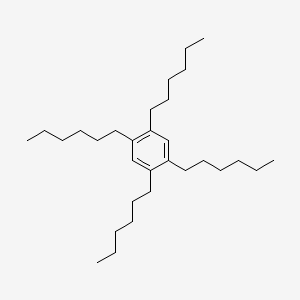
1,2,4,5-Tetrahexylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrahexylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with four hexyl groups at the 1, 2, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrahexylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-50°C
Solvent: Dichloromethane or carbon tetrachloride
Catalyst: Aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process generally includes:
Feedstock Preparation: Purification of benzene and hexyl halides
Reaction: Continuous flow alkylation in the presence of a Lewis acid catalyst
Separation: Distillation to separate the desired product from by-products
Purification: Crystallization or chromatography to obtain high-purity this compound
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,5-Tetrahexylbenzene undergoes various chemical reactions, including:
Oxidation: The hexyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst
Major Products:
Oxidation: Hexanoic acid, hexanone
Reduction: Cyclohexyl derivatives
Substitution: Halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrahexylbenzene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of liquid crystals and organic semiconductors.
Organic Chemistry: Employed in the study of aromatic substitution reactions and as a model compound for understanding steric effects.
Environmental Science: Investigated for its role in the degradation of volatile organic compounds in the atmosphere.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetrahexylbenzene in chemical reactions involves the interaction of its hexyl groups and benzene ring with various reagents. The hexyl groups can undergo oxidation or reduction, while the benzene ring participates in electrophilic aromatic substitution. The molecular targets and pathways involved include:
Electrophilic Sites: The benzene ring acts as an electrophilic site for substitution reactions.
Oxidation Pathways: The hexyl groups are susceptible to oxidation, leading to the formation of carboxylic acids or ketones.
Reduction Pathways: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetramethylbenzene: Contains four methyl groups instead of hexyl groups. It is less sterically hindered and has different reactivity.
1,2,4,5-Tetraethylbenzene: Contains four ethyl groups. It has intermediate steric effects and reactivity compared to the methyl and hexyl derivatives.
Uniqueness of 1,2,4,5-Tetrahexylbenzene:
Steric Effects: The longer hexyl groups create significant steric hindrance, affecting the compound’s reactivity and interactions.
Applications: Its unique structure makes it suitable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
87969-81-1 |
|---|---|
Molekularformel |
C30H54 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
1,2,4,5-tetrahexylbenzene |
InChI |
InChI=1S/C30H54/c1-5-9-13-17-21-27-25-29(23-19-15-11-7-3)30(24-20-16-12-8-4)26-28(27)22-18-14-10-6-2/h25-26H,5-24H2,1-4H3 |
InChI-Schlüssel |
IXULFICKSGIGLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1CCCCCC)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
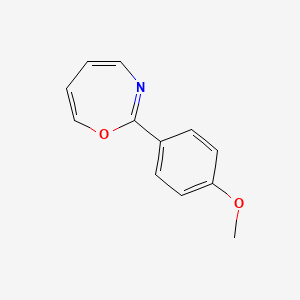
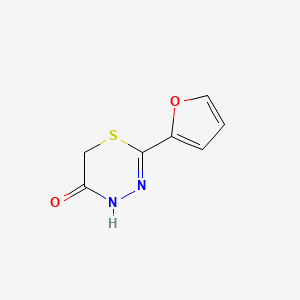
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
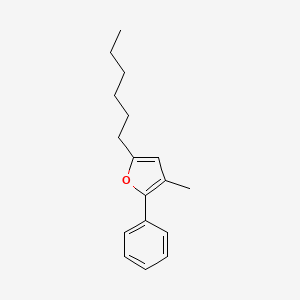

![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
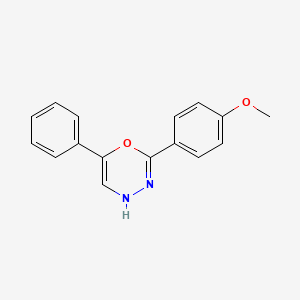
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)

